molecular formula C11H10N4OS B1673707 L189 CAS No. 64232-83-3

L189

货号: B1673707
CAS 编号: 64232-83-3
分子量: 246.29 g/mol
InChI 键: SAKOXVNKDMWWLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L189 是一种人类 DNA 连接酶抑制剂,靶向 DNA 连接酶 I、III 和 IV。 它以其抑制 DNA 中磷酸二酯键形成的能力而闻名,而这些键对 DNA 复制和修复过程至关重要 。该化合物在各种科学研究应用中已显示出潜力,特别是在癌症研究领域。

准备方法

合成路线和反应条件: L189 的合成涉及多个化学步骤。关键步骤包括酶腺苷酸化、腺苷酰基转移到 DNA 和切口封合。 This compound 优先抑制该过程的第二步 This compound 的化学名称为 (Z)-6-氨基-5-(苄叉氨基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮,其分子式为 C11H10N4OS

工业生产方法:

科学研究应用

L189 具有多种科学研究应用,特别是在化学、生物学、医学和工业领域:

生物活性

L189 is a synthetic compound recognized for its role as an inhibitor of human DNA ligases I, III, and IV. This article delves into its biological activity, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

This compound primarily inhibits the ligation process of DNA by targeting specific steps in the enzymatic reaction catalyzed by DNA ligases. The compound has been shown to preferentially inhibit step 2 of the ligation reaction, which involves the transfer of an adenylyl group to the DNA substrate. The IC50 values for this compound against human DNA ligases are as follows:

DNA Ligase IC50 (μM)
Ligase I5 ± 2
Ligase III9 ± 2
Ligase IV5 ± 2

This compound exhibits a competitive inhibition profile with respect to nicked DNA, effectively blocking DNA binding at concentrations as low as 5 μM for Ligase I .

Biological Activity in Cell Lines

This compound has demonstrated significant cytotoxic effects in various cancer cell lines while sparing normal cells. In studies involving breast (MCF7), cervical (HeLa), and colon (HCT116) cancer cells, this compound increased the cytotoxicity of DNA-damaging agents such as methyl methanesulfonate (MMS) and ionizing radiation (IR). Notably, it did not exhibit similar effects in normal breast epithelial cells (MCF10A) .

Comparative Efficacy

The following table summarizes the effects of this compound compared to other ligase inhibitors:

Compound Target DNA Ligases Cytotoxicity IC50 (μM)
This compoundI, III, IVYes5 - 9
L67I, IIIYes~8
L82INo~12

L67 and this compound are both cytotoxic, while L82 is cytostatic, indicating that it inhibits cell growth without killing the cells .

Case Studies and Research Findings

  • Inhibition of DNA Repair Mechanisms : A study demonstrated that this compound effectively inhibited base excision repair (BER) and non-homologous end joining (NHEJ) pathways in vitro. This inhibition was linked to increased sensitivity of cancer cells to DNA-damaging agents .
  • Synergistic Effects with Other Agents : In combination therapies, this compound has shown potential to enhance the efficacy of other chemotherapeutic agents. For example, when used alongside PARP inhibitors, it exhibited a synergistic effect in leukemia models .
  • Specificity and Selectivity : While this compound is a potent inhibitor of human DNA ligases, it showed no significant inhibition against T4 DNA ligase even at high concentrations (100 μM), indicating a degree of specificity that may be beneficial in minimizing off-target effects during therapeutic applications .

常见问题

Basic Research Questions

Q. What are the primary biochemical targets of L189, and how can researchers validate its specificity in DNA repair studies?

this compound inhibits human DNA ligases I, III, and IV, with IC50 values of 5, 9, and 5 μM, respectively . To validate specificity, researchers should:

  • Perform in vitro DNA joining assays using purified ligases I, III, and IV, comparing activity with/without this compound .
  • Use T4 DNA ligase as a negative control, as this compound has minimal effect on non-human ligases .
  • Confirm functional inhibition via cell extract assays (e.g., base excision repair or non-homologous end joining) .

Q. How should this compound be administered in cell culture experiments to study its cytotoxic effects?

  • Use subtoxic concentrations (e.g., 5–10 μM) to avoid confounding cytotoxicity while assessing DNA damage sensitization .
  • Pair with DNA-damaging agents (e.g., methyl methanesulfonate or ionizing radiation) to amplify cancer cell-specific cytotoxicity .
  • Normalize results using non-cancer cell lines (e.g., normal breast epithelial cells) to confirm selective toxicity .

Q. What experimental controls are critical when analyzing this compound’s impact on RNA synthesis?

  • Include untreated controls (e.g., Tet- group) and multiple concentration gradients (e.g., 0, 5, 10 μM) to establish dose dependency .
  • Measure RNA levels via quantitative PCR or Northern blotting, with housekeeping genes (e.g., GAPDH) for normalization .
  • Validate findings using alternative ligase inhibitors (e.g., SCR7) to rule off-target effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cancer cell lines be resolved?

Conflicting results may arise from variations in:

  • Ligase expression levels : Quantify ligase I/III/IV mRNA/protein in cell lines pre-treatment .
  • DNA repair pathway redundancy : Use siRNA knockdowns to isolate NHEJ (ligase IV-dependent) vs. alternative repair pathways .
  • Assay sensitivity : Compare colony-forming assays (long-term cytotoxicity) with short-term viability assays (e.g., MTT) .

Q. What methodological considerations are essential for synthesizing stable this compound derivatives (e.g., SCR7-pyrazine)?

  • Optimize reaction conditions (e.g., enzyme-mediated dehydrogenation and cyclization) to minimize intermediate instability .
  • Characterize derivatives via HPLC and mass spectrometry for purity, and validate stability under physiological conditions (e.g., 37°C, pH 7.4) .
  • Test inhibitory activity against ligases I/III/IV to confirm retained or enhanced function compared to this compound .

Q. How can researchers address this compound’s limited in vivo bioavailability in preclinical studies?

  • Formulation : Use nanoparticle encapsulation or liposomal delivery to improve solubility and tissue penetration.
  • Pharmacokinetic profiling : Measure plasma half-life and organ distribution in animal models using radiolabeled this compound.
  • Combination therapy : Co-administer with P-glycoprotein inhibitors to reduce efflux .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Use time-series analysis to track dynamic changes in RNA/DNA damage markers (e.g., γH2AX foci) .
  • Apply nonlinear regression models (e.g., log-inhibitor vs. response) to calculate IC50 and Hill coefficients .
  • Report variability as 95% confidence intervals rather than p-values to emphasize clinical relevance .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

  • Mechanistic studies : Use CRISPR-edited ligase knockout models to confirm target engagement in vivo.
  • Microenvironmental factors : Assess tumor hypoxia or stromal interactions via transcriptomic profiling .
  • Metabolite screening : Identify active/inactive metabolites via LC-MS to explain reduced in vivo activity .

Q. Tables for Key Experimental Parameters

Parameter Recommended Value Source
IC50 (Ligase I)5 μM
IC50 (Ligase IV)5 μM
Cytotoxicity threshold>10 μM (cancer cells)
Optimal treatment duration48–72 hours (cell culture)

属性

IUPAC Name

6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKOXVNKDMWWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356477
Record name AC-907/34129012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64232-83-3
Record name AC-907/34129012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L189
Reactant of Route 2
Reactant of Route 2
L189
Reactant of Route 3
L189
Reactant of Route 4
Reactant of Route 4
L189
Reactant of Route 5
L189
Reactant of Route 6
Reactant of Route 6
L189

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。